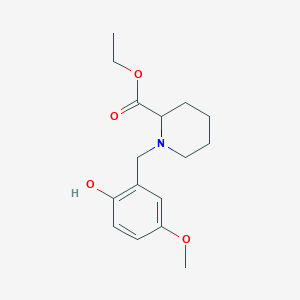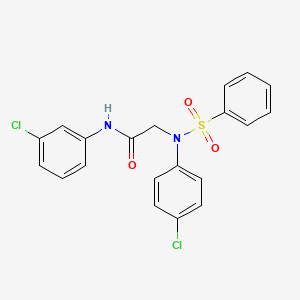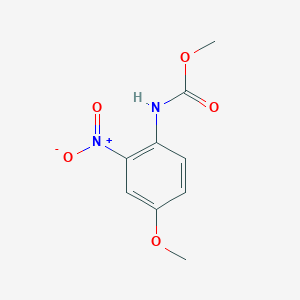
ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate, also known as HOCPCA, is a compound that has been extensively studied for its potential therapeutic applications. HOCPCA belongs to a class of compounds known as piperidinecarboxylic acid derivatives, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate involves the activation of the opioid receptors in the brain. This activation leads to the release of endogenous opioids, which bind to the receptors and produce analgesic effects. ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and induce apoptosis. ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate has also been shown to activate the opioid receptors in the brain, leading to analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate in lab experiments is its potential therapeutic applications in various diseases. ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate has been shown to have anti-cancer, anti-inflammatory, and analgesic properties, making it a promising candidate for further research. However, one limitation of using ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate in humans.
Direcciones Futuras
There are several future directions for the research on ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study the safety and efficacy of ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate in humans. In addition, further studies are needed to determine the optimal dosage and administration of ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate for maximum therapeutic effect.
Métodos De Síntesis
The synthesis of ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with piperidine-2-carboxylic acid ethyl ester in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate has been shown to have analgesic properties by activating the opioid receptors in the brain.
Propiedades
IUPAC Name |
ethyl 1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-21-16(19)14-6-4-5-9-17(14)11-12-10-13(20-2)7-8-15(12)18/h7-8,10,14,18H,3-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNADVCKWVQSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5196507.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B5196514.png)
![2-(4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5196520.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5196530.png)
![methyl 4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5196533.png)
![(4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5196534.png)
![N-(4-methylphenyl)-2-[4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B5196542.png)
![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5196555.png)

![2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5196562.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5196567.png)

![1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]](/img/structure/B5196575.png)
